![molecular formula C10H20O3Si B15093510 Bicyclo[2.2.1]heptan-2-yltrimethoxysilane](/img/structure/B15093510.png)
Bicyclo[2.2.1]heptan-2-yltrimethoxysilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(triMethoxysilyl)-bicyclo[2,2,1]heptane is an organosilicon compound characterized by the presence of a bicyclic heptane structure bonded to a trimethoxysilyl group. This compound is notable for its unique structural features, which make it a valuable component in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(triMethoxysilyl)-bicyclo[2,2,1]heptane typically involves the reaction of bicyclo[2,2,1]heptane derivatives with trimethoxysilane. One common method includes the use of a silicon powder-nano-copper catalyst mixture in a fixed bed reactor . The reaction conditions often involve moderate temperatures and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 2-(triMethoxysilyl)-bicyclo[2,2,1]heptane can be achieved through a similar process, scaled up to accommodate larger quantities. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(triMethoxysilyl)-bicyclo[2,2,1]heptane undergoes various chemical reactions, including:
Hydrolysis: The trimethoxysilyl group can be hydrolyzed to form silanol groups.
Condensation: Silanol groups can further condense to form siloxane bonds.
Substitution: The compound can participate in substitution reactions where the methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include water for hydrolysis, acids or bases for catalyzing condensation reactions, and various nucleophiles for substitution reactions. Typical conditions involve ambient to moderate temperatures and controlled pH levels .
Major Products Formed
The major products formed from these reactions include silanol derivatives, siloxane polymers, and various substituted organosilicon compounds .
Wissenschaftliche Forschungsanwendungen
2-(triMethoxysilyl)-bicyclo[2,2,1]heptane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(triMethoxysilyl)-bicyclo[2,2,1]heptane involves the hydrolysis of the trimethoxysilyl group to form silanol groups, which can then undergo condensation to form siloxane bonds. These reactions enable the compound to form stable, cross-linked networks that enhance the mechanical and chemical properties of the materials it is incorporated into . The molecular targets and pathways involved include the interaction with hydroxyl groups on surfaces and the formation of covalent bonds with various substrates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane: This compound shares a similar bicyclic structure and trimethoxysilyl group but differs in the presence of an oxabicyclo moiety.
(3-Glycidyloxypropyl)trimethoxysilane: Another similar compound, which contains a glycidyloxypropyl group instead of the bicyclic heptane structure.
Uniqueness
2-(triMethoxysilyl)-bicyclo[2,2,1]heptane is unique due to its bicyclic heptane structure, which imparts distinct steric and electronic properties. These features make it particularly useful in applications requiring enhanced stability and reactivity compared to other organosilicon compounds .
Eigenschaften
Molekularformel |
C10H20O3Si |
|---|---|
Molekulargewicht |
216.35 g/mol |
IUPAC-Name |
2-bicyclo[2.2.1]heptanyl(trimethoxy)silane |
InChI |
InChI=1S/C10H20O3Si/c1-11-14(12-2,13-3)10-7-8-4-5-9(10)6-8/h8-10H,4-7H2,1-3H3 |
InChI-Schlüssel |
AWBUQVOEDRVWSF-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](C1CC2CCC1C2)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


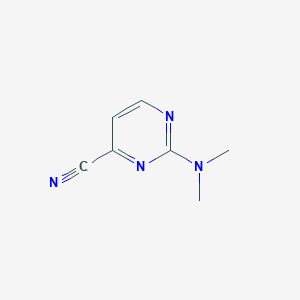
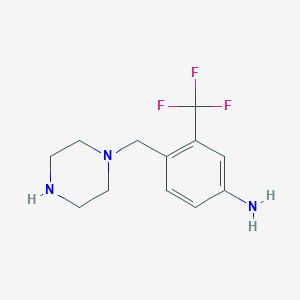
![Sodium;chromium(3+);5-nitro-2-oxido-3-[(2-oxidonaphthalen-1-yl)diazenyl]benzenesulfonate;1-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate](/img/structure/B15093440.png)
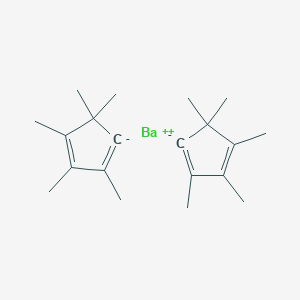
![Methyl 5-amino-2-[[1-[2-[[4-amino-2-[[3-hydroxy-2-[[2-[[3-(4-hydroxyphenyl)-2-[[2-(2-sulfanylidenecyclohexyl)acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]pentanoate](/img/structure/B15093464.png)

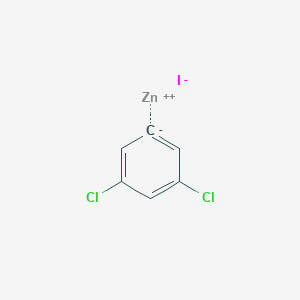
![Disodium;2-[2-[2,3-di(octadecanoyloxy)propoxy-oxidophosphoryl]oxyethylamino]-3-(pyridin-2-yldisulfanyl)propanoate](/img/structure/B15093481.png)
![2-[(2-Amino-2-phenylacetyl)amino]-4-methylpentanoic acid](/img/structure/B15093486.png)
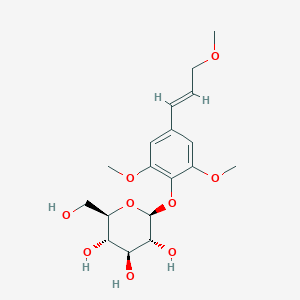
![2-[(2E)-3-methyl-2-(4-methylphenyl)sulfonyliminopyridin-1-yl]acetamide](/img/structure/B15093494.png)
![2-Pyridinepropanoic acid, beta-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (betaS)-](/img/structure/B15093502.png)


